5-Bromo-4-(bromomethyl)-2-chloropyridine
Overview
Description
5-Bromo-4-(bromomethyl)-2-chloropyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(bromomethyl)-2-chloropyridine typically involves the bromination of 2-chloropyridine derivatives. One common method includes the bromination of 4-(bromomethyl)-2-chloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of side reactions and ensures consistent quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-(bromomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 4-methyl-2-chloropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the primary products.
Reduction Reactions: Reduced pyridine derivatives such as 4-methyl-2-chloropyridine.
Scientific Research Applications
Chemistry: 5-Bromo-4-(bromomethyl)-2-chloropyridine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its derivatives have shown promise as antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-chloropyridine is primarily based on its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of bioactive molecules, where the compound can be modified to target specific molecular pathways and receptors.
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
4-Bromo-2-chloropyridine: Similar structure but without the additional bromine atom on the methyl group.
2-Bromo-4-chloropyridine: The position of the bromine and chlorine atoms is different, affecting its reactivity and applications.
Uniqueness: 5-Bromo-4-(bromomethyl)-2-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a bromomethyl group. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in various chemical transformations. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, sets it apart from other similar compounds.
Properties
IUPAC Name |
5-bromo-4-(bromomethyl)-2-chloropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGDTQQRGIQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275889 | |
Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778611-65-7 | |
Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778611-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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